2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isobutylacetamide is a complex heterocyclic compound belonging to the isothiazole family. This compound features a unique structure that includes an isobutylacetamide moiety attached to a benzo[d]isothiazole core. The presence of the dioxido and oxo groups contributes to its potential reactivity and biological activity.
This compound can be classified as a sulfonamide derivative due to the presence of a sulfonyl group in its structure. It is primarily sourced from chemical databases like PubChem and BenchChem, which provide detailed information about its properties and potential applications in scientific research.
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isobutylacetamide can be achieved through a multi-step process involving the following key reactions:
Purification is typically performed using column chromatography to ensure high purity and yield of the final product.
The molecular formula for 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isobutylacetamide is . The compound has a molecular weight of approximately 284.34 g/mol.
InChI=1S/C13H16N2O4S/c1-9(2)7-14-12(16)8-15-13(17)10-5-3-4-6-11(10)20(15,18)19/h3-6,9H,7-8H2,1-2H3,(H,14,16)
CC(C)CNC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
This structural data indicates a complex arrangement that contributes to its chemical properties and reactivity .
The chemical reactivity of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isobutylacetamide can include:
These reactions are influenced by the compound's electronic structure and steric factors associated with the substituents.
The mechanism of action for this compound appears to involve several biochemical pathways:
The physical properties of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isobutylacetamide include:
The chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature. Hazard statements associated with similar compounds indicate potential risks such as skin irritation or respiratory issues upon exposure .
This compound shows promise in various scientific applications:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: